(S)-1-Cbz-3-Boc-Aminopiperidine

Overview

Description

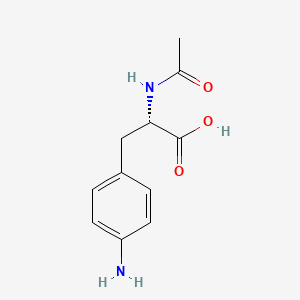

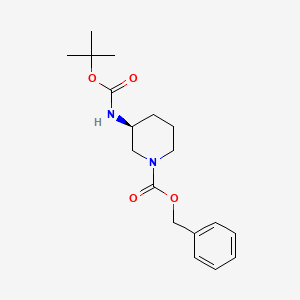

(S)-1-Cbz-3-Boc-Aminopiperidine is a chiral piperidine derivative that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group at the nitrogen atom and a tert-butoxycarbonyl (Boc) protecting group at the amino group. These protecting groups are crucial for the compound’s stability and reactivity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Cbz-3-Boc-Aminopiperidine typically involves the following steps:

Starting Material: The synthesis begins with commercially available (S)-3-Aminopiperidine.

Protection of the Amino Group: The amino group is first protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting (S)-3-Aminopiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Protection of the Piperidine Nitrogen: The piperidine nitrogen is then protected with a benzyloxycarbonyl (Cbz) group. This step involves the reaction of the Boc-protected intermediate with benzyl chloroformate (Cbz-Cl) in the presence of a base like sodium bicarbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Cbz-3-Boc-Aminopiperidine undergoes various chemical reactions, including:

Hydrogenation: Removal of the Cbz protecting group using hydrogen gas in the presence of a palladium catalyst.

Acidic Deprotection: Removal of the Boc protecting group using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen acts as a nucleophile.

Common Reagents and Conditions:

Hydrogenation: Palladium on carbon (Pd/C) catalyst, hydrogen gas.

Acidic Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM).

Nucleophilic Substitution: Various alkyl halides or sulfonates, in the presence of a base like sodium hydride (NaH).

Major Products:

Deprotected Amines: Removal of protecting groups yields the free amine derivatives.

Substituted Piperidines: Nucleophilic substitution reactions result in substituted piperidine derivatives.

Scientific Research Applications

(S)-1-Cbz-3-Boc-Aminopiperidine has a wide range of applications in scientific research:

Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including natural products and bioactive compounds.

Biological Studies: Researchers use this compound to study enzyme-substrate interactions and receptor binding mechanisms.

Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-Cbz-3-Boc-Aminopiperidine is primarily related to its role as a synthetic intermediate. The compound itself does not exhibit significant biological activity but is used to synthesize bioactive molecules. The protecting groups (Cbz and Boc) facilitate selective reactions at specific sites, enabling the construction of complex molecular architectures.

Comparison with Similar Compounds

(S)-1-Cbz-3-Boc-Piperidine: Similar structure but lacks the amino group.

(S)-1-Cbz-3-Aminopiperidine: Similar structure but lacks the Boc protecting group.

(S)-1-Boc-3-Aminopiperidine: Similar structure but lacks the Cbz protecting group.

Uniqueness: (S)-1-Cbz-3-Boc-Aminopiperidine is unique due to the presence of both Cbz and Boc protecting groups, which provide enhanced stability and reactivity. This dual protection allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

benzyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)19-15-10-7-11-20(12-15)17(22)23-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,19,21)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIONIIVXRCVHFL-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679447 | |

| Record name | Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876379-22-5 | |

| Record name | Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride](/img/structure/B581931.png)

![(5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester](/img/structure/B581938.png)